molecular formula C15H23Cl2NO B1456226 2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220030-74-9

2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1456226
CAS No.: 1220030-74-9
M. Wt: 304.3 g/mol
InChI Key: DDPRLJFRJXFRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.

Preparation Methods

The synthesis of 2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride involves several steps. The synthetic route typically starts with the reaction of 4-chloro-2-ethylphenol with ethylene oxide to form 2-(4-chloro-2-ethylphenoxy)ethanol. This intermediate is then reacted with piperidine under specific conditions to yield the final product, 2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine. The hydrochloride salt is formed by treating the product with hydrochloric acid .

Chemical Reactions Analysis

2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the manufacturing of various chemical products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

    2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride: This compound has a similar structure but with a different substitution pattern on the phenoxy group.

    2-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride: This compound differs by having a methyl group instead of an ethyl group on the phenoxy ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-[2-(4-chloro-2-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-2-12-11-13(16)6-7-15(12)18-10-8-14-5-3-4-9-17-14;/h6-7,11,14,17H,2-5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPRLJFRJXFRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220030-74-9
Record name Piperidine, 2-[2-(4-chloro-2-ethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.